molecular formula C11H14O B132175 4'-Methylbutyrophenone CAS No. 4160-52-5

4'-Methylbutyrophenone

Cat. No. B132175
CAS RN: 4160-52-5
M. Wt: 162.23 g/mol
InChI Key: CIYAESDXUTVTAL-UHFFFAOYSA-N
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Patent
US07332497B2

Procedure details

p-Tolylboronic acid (0.150 g, 1.10 mmol), tetrakis(triphenylphosphine)pal-ladium(0) (0.064 g, 0.055 mmol), and cesium carbonate (1.80 g, 5.52 mmol) were suspended in toluene (25 mL). The reaction mixture was purged under a vigorous flow of nitrogen for 15 minutes. Butyryl chloride (0.344 mL, 3.31 mmol) was added, and the reaction mixture was heated at 100° C. under an atmosphere of nitrogen for 24 h. The reaction mixture was cooled to ambient temperature and diluted with ether (100 mL). The organic layer was extracted sequentially with water (10 mL), aqueous sodium bicarbonate (10 mL), and aqueous sodium chloride (10 mL). The organic layer was dried (magnesium sulfate), filtered, and concentrated. Purification of the residue by flash column chromatography (7.5% ether/petroleum ether) afforded 1-(4-methylphenyl)-1-butanone as a colorless oil (0.134 g, 0.827 mmol): 1H NMR (CDCl3, 400 MHz) δ 7.86 (d, 2H), 7.25 (d, 2H), 2.92 (t, 2H), 2.41 (s, 3H), 1.76 (sx, 2H), 1.00 (t, 3H).
Quantity
0.15 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenylphosphine)pal-ladium(0)
Quantity
0.064 g
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three
Quantity
0.344 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
B(O)(O)[C:2]1[CH:3]=[CH:4][C:5]([CH3:8])=[CH:6][CH:7]=1.[C:11](=[O:14])([O-])[O-].[Cs+].[Cs+].[C:17](Cl)(=O)[CH2:18][CH2:19]C>C1(C)C=CC=CC=1.CCOCC>[CH3:8][C:5]1[CH:4]=[CH:3][C:2]([C:11](=[O:14])[CH2:17][CH2:18][CH3:19])=[CH:7][CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
B(C=1C=CC(=CC1)C)(O)O
Step Two
Name
tetrakis(triphenylphosphine)pal-ladium(0)
Quantity
0.064 g
Type
reactant
Smiles
Step Three
Name
Quantity
1.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
Quantity
0.344 mL
Type
reactant
Smiles
C(CCC)(=O)Cl
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was purged under a vigorous flow of nitrogen for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted sequentially with water (10 mL), aqueous sodium bicarbonate (10 mL), and aqueous sodium chloride (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash column chromatography (7.5% ether/petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C(CCC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.827 mmol
AMOUNT: MASS 0.134 g
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.